molecular formula C9H6N6 B2372205 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile CAS No. 774183-81-2

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

Cat. No.: B2372205
CAS No.: 774183-81-2
M. Wt: 198.189
InChI Key: HCDDRYPBHVYEQF-UHFFFAOYSA-N
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Description

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a heterocyclic compound with a unique structure that includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile typically involves multicomponent reactions. One common method includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . This method is efficient and provides high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and nitrile groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile stands out due to its dual nitrile groups, which provide unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6/c1-5-7(3-11)9-13-4-6(2-10)8(12)15(9)14-5/h4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDDRYPBHVYEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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